2-Phenylamino-thiazol-4-one - 17823-27-7

2-Phenylamino-thiazol-4-one

Catalog Number: EVT-1191247
CAS Number: 17823-27-7
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Phenylamino-thiazol-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Synthesis Analysis

The synthesis of 2-Phenylamino-thiazol-4-one involves the reaction of ethyl-4-chloroacetoacetate with equimolar amounts of various phenylthioureas . This reaction is followed by the treatment with Salicylaldehyde . The reaction is simple, rapid, cost-effective, and industrially viable .


Molecular Structure Analysis

The 2-Phenylamino-thiazol-4-one molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), and 1 sulfide .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Synthesis Analysis
  • Hantzsch Condensation: This classic method involves the condensation of thiourea with α-haloketones or α-haloesters in the presence of a base. []
  • Multicomponent Reactions (MCRs): This approach utilizes a one-pot strategy, reacting thiourea, an aldehyde, and an α-halocarbonyl compound to generate the desired product. [, , ]
  • Cyclization Reactions: These methods involve the intramolecular cyclization of appropriate precursors containing the thiazole ring pre-formed. For example, reaction of 2-chloro-N-(thiazol-2-yl)acetamide with ammonium thiocyanate yields 2-(thiazol-2-ylimino)thiazolidin-4-one. []
Molecular Structure Analysis
  • Tautomerism: These compounds exist in a tautomeric equilibrium between the amino and imino forms in solution. The position of the equilibrium is influenced by the substituents on the nitrogen atom and the solvent. [, ]
  • Planarity: The thiazole ring and the attached phenyl ring tend to adopt a nearly planar conformation, which can be crucial for interacting with biological targets. []
  • Substituent Effects: The electronic and steric properties of substituents on the thiazole and phenyl rings can significantly influence the compound's physicochemical properties, biological activities, and interactions with biological targets. [, , , , ]
Mechanism of Action
  • Enzyme Inhibition: These compounds have been shown to inhibit various enzymes, including tyrosinase [, ], 11β-hydroxysteroid dehydrogenase (11β-HSD) [, , ], epidermal growth factor receptor (EGFR) [], and cyclin-dependent kinases (CDKs) [, , ]. The specific interactions responsible for enzyme inhibition depend on the target enzyme and the structure of the inhibitor.
  • Antioxidant Activity: Some 2-Phenylamino-thiazol-4-one derivatives have exhibited antioxidant properties, potentially by scavenging reactive oxygen species (ROS). [, , ]
Physical and Chemical Properties Analysis
  • Crystalline Solids: Most derivatives are solid at room temperature, with well-defined melting points. [, , ]
  • Spectroscopic Properties: These compounds exhibit characteristic absorption bands in UV-Vis, IR, and NMR spectra, which are valuable for their identification and structural characterization. [, , , , , , ]
Applications
  • Antimicrobial Agents: These compounds have demonstrated promising activity against various bacterial and fungal strains, including multidrug-resistant Mycobacterium tuberculosis. [, , , , , ]
  • Anticancer Agents: Several derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, melanoma, and leukemia. [, , , , ]
  • Anti-Inflammatory Agents: Some compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. []
  • Antioxidant Agents: Certain derivatives exhibit antioxidant activity, suggesting potential applications in preventing or treating oxidative stress-related diseases. [, , ]
  • Enzyme Inhibitors: The ability of these compounds to inhibit various enzymes makes them valuable tools for studying enzyme function and for developing new therapeutic agents. [, , , , , , , ]

N-Phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a)

    Compound Description: This compound exhibited significant antitubercular activity against both susceptible and resistant Mycobacterium tuberculosis strains. It displayed an MIC90 of 0.125–0.25 μg/mL (0.33–0.66 μM) against susceptible strains. Importantly, it maintained activity against resistant strains and exhibited selectivity for bacterial cells over eukaryotic cells. []

    Relevance: This compound shares a core structure with 2-Phenylamino-thiazol-4-one, featuring a substituted 2-aminothiazole moiety. The presence of the isoxazole-3-carboxamide group at the 5-position of the thiazole ring represents a key structural modification. []

    Compound Description: Similar to compound 7a, this compound demonstrated potent antitubercular activity against both susceptible and resistant Mycobacterium tuberculosis strains, showcasing even higher potency with an MIC90 of 0.06–0.125 μg/mL (0.16–0.32 μM) against susceptible strains. It also displayed selectivity for bacterial cells over eukaryotic cells. []

    Relevance: This compound also shares the core structure of a substituted 2-aminothiazole with 2-Phenylamino-thiazol-4-one, differing in the substituent at the 5-position of the thiazole ring. In this case, the modification involves a pyridin-2-yl group on the isoxazole-3-carboxamide moiety. []

Ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl)]-2-cyano-1-(phenylamino)vinylthio}-acetate

    Compound Description: This compound is a complex thiazole derivative synthesized as part of a study exploring new thiazoles with potential biological activity. []

3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-ones (5a-h)

    Compound Description: This series of compounds incorporates both coumarin and thiazole moieties and was investigated for antimicrobial activities, including antibacterial and antifungal properties. []

    Relevance: This series shares the 2-(phenylamino)thiazol-4-yl motif with 2-Phenylamino-thiazol-4-one, highlighting the importance of this structure for biological activity. The addition of the chromen-2-one moiety at the 4-position of the thiazole represents the key structural distinction. []

Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetates (6a-h)

    Compound Description: These compounds serve as intermediates in the synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones and also exhibit antimicrobial properties. Notably, compounds 6e, 6g, and 6h displayed promising antibacterial activity. []

    Relevance: These intermediates share the core 2-(phenylamino)thiazol-4-yl structure with 2-Phenylamino-thiazol-4-one. The ethyl acetate substituent at the 4-position differentiates these compounds. []

2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

    Compound Description: This series of compounds was designed and synthesized for their potential anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities. Several compounds in this series demonstrated significant anticancer activity, particularly against Caco-2, MDA-MB-231, and SK-MEL-30 cell lines. []

    Relevance: These compounds share the core thiazol-4(5H)-one structure with 2-Phenylamino-thiazol-4-one. The key difference lies in the substituent at the 2-position, where a cyclopentylamino group replaces the phenylamino group of the target compound. []

5-Substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one Derivatives (3a-3l)

    Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against MCF-7 cell lines and antibacterial activity against various bacterial strains. Compounds 3a, 3e, 3f, and 3j exhibited good anticancer activity compared to the standard drug doxorubicin. []

    Relevance: These compounds, while structurally distinct from 2-Phenylamino-thiazol-4-one, share the common feature of a substituted thiazole ring. The inclusion of the indolin-2-one and nitrophenyl moieties introduces significant structural variations compared to 2-Phenylamino-thiazol-4-one. []

3‐(2‐((4‐(Trifluoromethyl)phenyl)amino)thiazol‐4‐yl)‐2H‐chromen‐2‐one (ATC)

    Compound Description: This compound, synthesized and characterized in a study exploring its potential antiproliferative properties, showed significant activity against melanoma (SK‐MEL‐30) cells compared to healthy fibroblast (L929) cells. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-Ones

    Compound Description: This series represents a novel set of compounds synthesized using a one-pot multicomponent approach, though their biological activity is not extensively discussed in the paper. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

    Compound Description: This compound has been studied using DFT calculations and molecular docking studies to understand its molecular structure, electronic properties, and potential interactions with the Pim-1 kinase cancer protein. []

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (2)

    Compound Description: This compound was synthesized through a multicomponent reaction and characterized using various spectroscopic techniques. It showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. []

    Relevance: This compound is structurally similar to 2-Phenylamino-thiazol-4-one, sharing the core thiazol-4(5H)-one structure. The key difference lies in the substituents at the 2- and 5-positions. In this compound, a cyclopropylamino group replaces the phenylamino group at the 2-position, and a 4-methoxybenzylidene group is present at the 5-position. []

    Compound Description: These two series of compounds were synthesized using microwave irradiation and evaluated for their inhibitory activity against various protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. []

    Compound Description: This compound was synthesized and characterized as part of a study focusing on the synthesis and characterization of new thiazolidin-4-one derivatives. []

3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives (K1-K5)

    Compound Description: This series of compounds, synthesized as pyridopyrimidinone-thiazole hybrids, was evaluated for cytotoxic activity against MCF-7 and HeLa cell lines. The study found that aromatic substitutions on the pyridopyrimidine nucleus influenced cytotoxic activity. []

    Relevance: These compounds, while containing a thiazole ring, differ significantly from 2-Phenylamino-thiazol-4-one in their core structure. The presence of the pyrido[2,3-d]pyrimidin-4-one system and the ethyl linker between the thiazole and this core structure distinguishes them. []

2-thioxo -3N-(2-ethoxyphenyl)-5[4′-methyl-3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one (E2Th2)

    Compound Description: This thiazolidin-4-one derivative was synthesized and its structure determined by various spectroscopic techniques and X-ray diffraction. Theoretical calculations were used to understand its structural, spectroscopic, and electronic properties, with a focus on its potential as a non-linear optical (NLO) material. []

    Relevance: Although structurally different from 2-Phenylamino-thiazol-4-one, this compound shares the thiazolidin-4-one core structure. The key difference lies in the presence of a complex ylidene substituent at the 5-position and various aromatic and ethoxyphenyl groups attached to the thiazolidinone ring, making it a more complex molecule compared to 2-Phenylamino-thiazol-4-one. []

2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives

    Compound Description: This series of compounds was investigated for their inhibitory activity against 11β-HSD1 and 11β-HSD2. The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showed significant inhibition of 11β-HSD1, comparable to the known inhibitor carbenoxolone. []

    Relevance: This series shares the thiazol-4(5H)-one structure with 2-Phenylamino-thiazol-4-one. The key difference is the replacement of the phenylamino group at the 2-position with an adamantan-1-ylamino group, introducing a bulky, aliphatic substituent. []

5‐(2‐(Phenylamino)pyrimidin‐4‐yl)thiazol‐2(3H)‐one Derivatives

    Compound Description: Researchers developed these derivatives as potent and selective inhibitors of the Mnk2 kinase, an enzyme involved in human tumorigenesis. The most active compounds demonstrated potent antiproliferative effects in acute myeloid leukemia cells. []

    Relevance: Although featuring a thiazole ring, these compounds differ notably from 2-Phenylamino-thiazol-4-one in their core structure. They incorporate a pyrimidine ring linked to the thiazol-2(3H)-one moiety, and the phenylamino group is attached to the pyrimidine ring instead of the thiazole ring. []

(Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one Analogues

    Compound Description: This series was designed and synthesized as potential antitubercular agents, exhibiting marginal activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains. These compounds also showed low cytotoxicity against MCF-7 and A549 human cancer cell lines. []

    Relevance: These compounds share a very similar structure to 2-Phenylamino-thiazol-4-one, both containing the 2-(phenylamino)thiazol-4(5H)-one core. The primary difference lies in the presence of a substituted benzylidene group at the 5-position of the thiazole ring. []

Fluorenone-thiazolidine-4-one Scaffolds (5a-u)

    Compound Description: Synthesized using 2-(9H-fluoren-9-ylidene)hydrazinyl)thiazol-4(5H)-one and substituted benzaldehydes, these compounds were designed as potential antidiabetic and antioxidant agents. []

    Relevance: Although both contain a thiazolidin-4-one ring, these compounds are structurally distinct from 2-Phenylamino-thiazol-4-one. They incorporate a fluorenone moiety linked to the thiazolidin-4-one ring via a hydrazine bridge, and lack the characteristic 2-phenylamino substituent of the target compound. []

    Compound Description: These two series of compounds were designed to inhibit beta-amyloid aggregation, a key process implicated in Alzheimer's disease. []

    Relevance: While both series incorporate a benzothiazole moiety, they differ significantly from 2-Phenylamino-thiazol-4-one. The first series features an imine linker connecting the benzothiazole to a phenyl ring, while the second series links the benzothiazole to a pyridin-4(H)-one ring system through an imino methyl bridge. Neither series contains the thiazol-4-one ring system found in the target compound. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives (8a-j)

    Compound Description: This series of compounds was synthesized and characterized, with a focus on their antibacterial activity. Some derivatives showed enhanced activity against Gram-negative bacteria compared to the control drug gentamycin. []

    Relevance: These compounds share the core 2-(phenylamino)thiazol-4(5H)-one structure with 2-Phenylamino-thiazol-4-one. The difference lies in the presence of a substituted benzylidene group at the 5-position and a complex oxadiazole-containing substituent attached to the phenylamino group at the 2-position. []

(2Z, 5Z)-5-(3-chloro-4-((R)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazol-4-one

    Compound Description: This compound acts as an immunosuppressant, as described in patent WO2005/054215. []

    Relevance: This compound shares the core thiazol-4-one structure with 2-Phenylamino-thiazol-4-one. The distinct features include a propylimino group at the 2-position, a substituted benzylidene group at the 5-position, and an o-tolyl substituent at the 3-position of the thiazole ring. []

(Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) Analogs

    Compound Description: Designed as potential tyrosinase inhibitors, these compounds showed potent inhibitory effects against mushroom tyrosinase. Notably, analogs 1–3 and 6 demonstrated significantly stronger inhibition compared to kojic acid, a known tyrosinase inhibitor. []

    Relevance: These compounds are structurally similar to 2-Phenylamino-thiazol-4-one, featuring a thiazolidin-4-one ring. The difference lies in the presence of a thioxo group instead of an amino group at the 2-position, a phenyl group at the 3-position, and a substituted benzylidene group at the 5-position. []

    Compound Description: These two series of compounds were synthesized using microwave-assisted methods and evaluated for their antimicrobial, anticancer, and antioxidant activities. Compounds 7a, 7d, 9a, and 9d displayed promising antimicrobial activity, higher than cefotaxime and fluconazole. Moreover, these compounds exhibited strong anticancer activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, comparable to doxorubicin. []

    Relevance: Both series share a benzothiazole moiety with 2-Phenylamino-thiazol-4-one but differ significantly in their core structures. Series 7 incorporates a pyrido[2,3-d]pyrimidin-4(1H)-one ring system, while series 9 features a pyrrolo[2,1-b][1,3]benzothiazole core. []

(1-(5-(2,3,4-trisubstitutedphenyl)-2-((4-nitrobenzylidene)amino)thiazol-4-yl)ethan-1-one (6)

    Compound Description: This compound, a thiazole-based Schiff base derivative, was synthesized using polyethylene glycol-400 as a green solvent. []

2-(Substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-one Derivatives (T1-T10)

    Compound Description: This series of thiazolidin-4-one derivatives, designed and synthesized for their potential antimicrobial activity, showed promising results. Compounds 2, 4, and 10 exhibited the most potent antimicrobial effects against a panel of Gram-negative and Gram-positive bacteria and fungal strains. []

    Relevance: These compounds, while containing a thiazole ring, differ structurally from 2-Phenylamino-thiazol-4-one. They feature a thiazolidin-4-one core, with a substituted phenyl group at the 2-position and a nitrophenylthiazol-2-yl group at the 3-position. []

3,5-Bis[5-(thiazol-2-yl)thien-2-yl]-4H-1,2,6-thiadiazin-4-one (9)

    Compound Description: This compound, prepared via Stille coupling, was investigated for its electronic properties. []

    Relevance: Although incorporating two thiazole rings, this compound is structurally distinct from 2-Phenylamino-thiazol-4-one. It features a central thiadiazin-4-one ring system connected to two thienyl groups, each bearing a thiazol-2-yl substituent. []

5-aryl/heterylidene-2-(2-hydroxyethylamino)- and 2-(3-hydroxypropylamino)-thiazol-4-ones

    Compound Description: These series of compounds were synthesized using a multicomponent approach involving aminolysis and Knoevenagel condensation. []

2-Imino-5-(4-substituted arylidene)-3-(5-aryl-1,3,4-thiadiazol-2-yl)-1,3-thiazol-4-one (F1-7)

    Compound Description: This series was synthesized and evaluated for CNS depressant and antimicrobial activities. Compounds F1, F2, F4, and F7 exhibited notable CNS depressant effects. []

    Relevance: These compounds share a thiazole ring with 2-Phenylamino-thiazol-4-one but have several structural differences. They possess an imino group at the 2-position, a substituted arylidene group at the 5-position, and a thiadiazole ring linked to the 3-position of the thiazole. []

3-methyl-5-(2-methoxycarbonylphenylhydrazono)-2-pyridine-2-ylimino)thiazolidin-4-one

    Compound Description: This compound was synthesized by coupling 5-dimethylaminomethylene-3-methyl-2-(pyridine-2-ylimino)-thiazolidin-4-one with diazotized methyl anthranilate. []

    Relevance: This compound, while containing a thiazolidin-4-one ring, differs significantly from 2-Phenylamino-thiazol-4-one in its structure. It has a pyridine-2-ylimino group at the 2-position, a methoxycarbonylphenylhydrazono substituent at the 5-position, and a methyl group at the 3-position of the thiazolidinone ring. []

3-((Benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one

    Compound Description: This compound is formed in the reaction of 3-formylchromones and 2-aminobenzothiazoles in 2-propanol and exhibits interesting solvent-dependent reactivity. []

    Relevance: Although containing a benzothiazole moiety, this compound differs from 2-Phenylamino-thiazol-4-one in its core structure. It features a chromen-4-one ring linked to a benzothiazole through a butylimino bridge. []

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives

    Compound Description: These compounds are a class of potent and selective CDK9 inhibitors, with compound 12u exhibiting high selectivity for CDK9 over CDK2. They show potent anticancer activity, particularly against chronic lymphocytic leukemia cells. [, ]

    Relevance: These compounds share the 2-(phenylamino)pyrimidine motif with 2-Phenylamino-thiazol-4-one but differ significantly in their core structures. Instead of a thiazol-4-one ring, these compounds feature a pyrimidine ring with a thiazol-5-yl substituent at the 4-position and a carbonitrile group at the 5-position. [, ]

3-(4-(2-substituted thiazol-4-yl)phenyl)-2-(4-methyl-2-substituted thiazol-5-yl)thiazolidin-4-one Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity, exhibiting moderate to good activity against various bacterial and fungal strains. []

    Relevance: While these compounds contain a thiazole ring, their core structure differs from 2-Phenylamino-thiazol-4-one. They feature a thiazolidin-4-one ring with a complex substituent containing two substituted thiazole rings attached to the 2- and 3-positions. []

3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one

    Compound Description: This compound's crystal structure has been determined, revealing details about its conformation and intermolecular interactions. []

    Relevance: Though it contains a thiazole ring, this compound's structure is quite different from 2-Phenylamino-thiazol-4-one. It incorporates a chromone moiety linked to a thiazole ring, which in turn is connected to a pyrazole ring bearing chlorophenyl and fluorophenyl substituents. []

3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives (1-11)

    Compound Description: This series, designed as potential antioxidants and antimicrobial agents, was synthesized and evaluated for their biological activities. Compound 6 exhibited significant antioxidant activity compared to ascorbic acid and showed promising antimicrobial effects against various bacteria and fungi. []

2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one Derivatives

    Compound Description: This series of compounds, including pyrano[4,5-b]thiazole, pyrido[4,5-b]thiazole, and thieno[5,4-b]thiazole derivatives, was synthesized and evaluated for anti-inflammatory and anti-ulcer activities. Compounds 7a, 8a, 10b, 13b, 15b, 18a, 19b, 19c, and 19d demonstrated notable anti-inflammatory and anti-ulcer effects. []

(Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives

    Compound Description: These compounds were synthesized and investigated for their tyrosinase inhibitory activity. Compound MHY2081 exhibited potent inhibitory effects on tyrosinase, surpassing the activity of kojic acid, without showing cytotoxicity in B16F10 melanoma cells. []

    Relevance: These compounds share a close structural resemblance to 2-Phenylamino-thiazol-4-one, both featuring a thiazol-4(5H)-one ring system. The key difference lies in the substituent at the 2-position. Instead of a simple phenylamino group, these compounds possess a benzo[d]thiazol-2-ylamino group at this position. []

3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (DDVKT4Q)

    Compound Description: This compound exhibited promising antifungal activity against Aspergillus species, including A. fumigatus, A. flavus, and A. niger. It showed potent antifungal effects in various assays and displayed low toxicity towards human erythrocytes. []

    Relevance: This compound, while containing a thiazole ring, differs substantially from 2-Phenylamino-thiazol-4-one in its core structure. It features a quinazolin-4-one ring system connected to a phenylthiazol-2-yl group. []

    Compound Description: These metal complexes were synthesized and characterized. Notably, the nickel complex demonstrated higher antibacterial activity than the other synthesized compounds and the standard drug tetracycline against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. []

    Relevance: While incorporating a thiazole ring, these metal complexes differ from 2-Phenylamino-thiazol-4-one. They are based on a 2-(thiazol-2-ylimino)thiazolidin-4-one ligand, which coordinates to the metal ions. []

Mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-1-3-ones (IIIa-j)

    Compound Description: These mesoionic compounds were synthesized and evaluated for their monoamine oxidase (MAO) and succinate dehydrogenase (SDH) inhibitory activities, anticonvulsant effects, and antibacterial properties. []

    Relevance: These compounds, although containing a thiazole ring, differ significantly from 2-Phenylamino-thiazol-4-one. They feature a unique mesoionic imidazo[2,1-b]thiazole core structure with various aryl substituents, distinct from the target compound's structure. []

Properties

CAS Number

17823-27-7

Product Name

2-Phenylamino-thiazol-4-one

IUPAC Name

2-phenylimino-1,3-thiazolidin-4-one

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)

InChI Key

IYGBTPGRKGQPLW-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=NC2=CC=CC=C2)S1

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=CC=C2

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.